molecular formula C21H17ClFN7O B2954328 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 923514-95-8

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No. B2954328
CAS RN: 923514-95-8
M. Wt: 437.86
InChI Key: ARSHPSURHPQNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a novel small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a potential inhibitor of CDK2, a target for cancer treatment .


Synthesis Analysis

The compound was synthesized as part of a new set of small molecules, which also included thioglycoside derivatives . The synthesis involved the design of these molecules to target CDK2 .


Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity against CDK2/cyclin A2, which was achieved for the most potent anti-proliferative compounds .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound features a 1,2,3-triazolo[4,5-d]pyrimidine scaffold, which has been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can potentially be used as therapeutic agents against various forms of cancer.

Neuropharmacology: GABA A Modulation

Structures containing the 1,2,3-triazolo[4,5-d]pyrimidine moiety have shown activity as allosteric modulators of the GABA A receptors . These receptors are pivotal in mediating the inhibitory effects of GABA in the central nervous system. Modulating these receptors can lead to the development of new anxiolytic, anticonvulsant, and sedative drugs.

Polymer Chemistry: Solar Cell Applications

The 1,2,3-triazolo[4,5-d]pyrimidine unit has been incorporated into polymers used in solar cells . These polymers can enhance the efficiency of solar cells by improving light absorption and charge transport properties.

Enzyme Inhibition: BACE-1 Inhibition

Compounds with the 1,2,3-triazolo[4,5-d]pyrimidine structure have demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibitors of BACE-1 are being explored as potential treatments for Alzheimer’s.

Fluorescent Probes

Due to their unique electronic structure, compounds like 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzoyl)piperazine can serve as fluorescent probes . These probes can be used in bioimaging to track biological processes in real-time at the molecular level.

Green Chemistry: Synthesis Pathways

The synthesis of 1,2,3-triazoles is of significant interest in green chemistry, aiming to develop environmentally safe and efficient methods for producing biologically active compounds . This compound can be synthesized using green chemistry principles, minimizing waste and energy consumption.

Molecular Docking: LSD1 Inhibition

The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is useful in designing new inhibitors for LSD1, a histone demethylase involved in gene expression regulation . Molecular docking studies can help in understanding the interaction between the compound and the enzyme, leading to the development of potent inhibitors.

Antimicrobial and Anticancer Activity

Compounds with 1,2,3-triazolo[4,5-d]pyrimidine structures have been found to possess antimicrobial properties and anticancer activity . They can be used to develop new drugs that target specific pathogens or cancer cells.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . Additionally, the compound induces apoptosis, a form of programmed cell death, further reducing the number of cancer cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .

Future Directions

The compound has shown promising results in inhibiting CDK2 and affecting cell cycle progression . Future research could focus on further investigations of its effects, particularly its potential for inducing apoptosis within HCT cells . Additionally, its structure could be used as a basis for the development of more potent and efficacious anticancer drugs .

properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN7O/c22-15-4-6-17(7-5-15)30-20-18(26-27-30)19(24-13-25-20)28-8-10-29(11-9-28)21(31)14-2-1-3-16(23)12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSHPSURHPQNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.